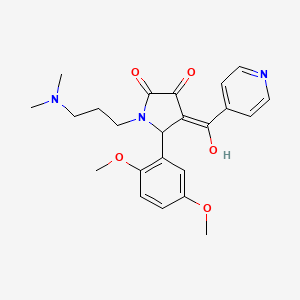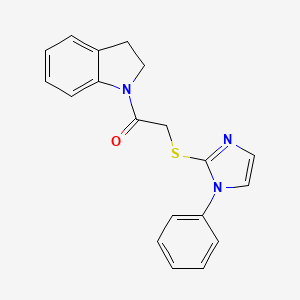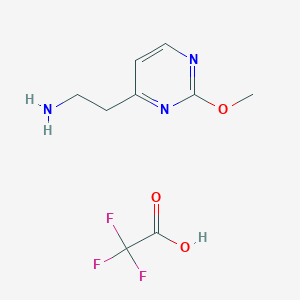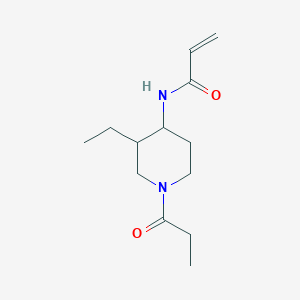![molecular formula C30H25N3O3 B2509945 (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 729576-08-3](/img/structure/B2509945.png)
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, also known as AG-1478, is a chemical compound commonly used in scientific research. AG-1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is an important target for cancer therapy.
作用機序
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide selectively inhibits EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to inhibition of cell proliferation, differentiation, and survival. This compound has been shown to be highly selective for EGFR tyrosine kinase, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be an effective cancer therapy. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is an important process for tumor growth and metastasis.
実験室実験の利点と制限
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective inhibitor of EGFR tyrosine kinase, making it a useful tool for studying EGFR signaling. In addition, this compound is relatively easy to synthesize, making it readily available for research. However, this compound has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
There are several future directions for (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide research. One direction is to develop more potent and selective EGFR inhibitors based on the structure of this compound. Another direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to determine the long-term safety and efficacy of this compound for cancer therapy.
合成法
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with aniline to form 3,4-dimethoxy-N-phenylaniline. The second step involves the reaction of 4-bromoacetophenone with 3,4-dimethoxy-N-phenylaniline to form 4-(3,4-dimethoxyphenyl)-3-phenylbutan-2-one. The third step involves the reaction of 4-(3,4-dimethoxyphenyl)-3-phenylbutan-2-one with malononitrile and ammonium acetate to form (Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-phenylacrylamide. The final step involves the reaction of (Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-phenylacrylamide with aniline to form this compound.
科学的研究の応用
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide is commonly used in scientific research as a selective inhibitor of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a key role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is commonly observed in many types of cancer, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O3/c1-35-28-18-15-24(20-29(28)36-2)32-30(34)23(21-31)19-22-13-16-27(17-14-22)33(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-20H,1-2H3,(H,32,34)/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPPVPJUSDQTI-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2509862.png)
![(2S,3S)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2509863.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2509868.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)


![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)

![2-Chloro-1-[2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2509877.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2509879.png)
pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2509880.png)
